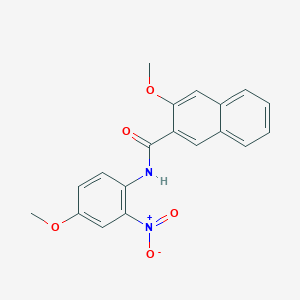
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide” is an organic compound containing a naphthalene ring, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The compound also contains methoxy (-OCH3) and nitro (-NO2) functional groups, as well as an amide (-CONH2) group .
Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the conjugated system of the naphthalene ring. The presence of the methoxy, nitro, and amide groups would introduce electron-donating and electron-withdrawing effects, which could impact the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its molecular structure and the presence of functional groups. For example, the nitro group is often associated with explosive properties, while the amide group could contribute to the compound’s solubility in water .作用機序
The mechanism of action of 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. This compound has been found to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are known to play a role in inflammation. This compound has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, depending on the target tissue and disease state. In cancer cells, this compound has been shown to induce DNA damage and inhibit angiogenesis, leading to the suppression of tumor growth. In inflammation, this compound has been found to reduce the production of reactive oxygen species and nitric oxide, which are known to contribute to tissue damage. In the brain, this compound has been shown to improve synaptic plasticity and enhance neuronal survival.
実験室実験の利点と制限
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide has several advantages for lab experiments, including its high yield and purity, as well as its ability to selectively target specific signaling pathways and cellular processes. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. Additionally, this compound may exhibit off-target effects, which can complicate data interpretation and analysis.
将来の方向性
There are several future directions for 3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide research, including the development of novel analogs with improved pharmacokinetic and pharmacodynamic properties. Additionally, this compound could be further explored for its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases. The mechanism of action of this compound could also be further elucidated, which could lead to the identification of new targets and pathways for drug development. Finally, this compound could be tested in clinical trials to evaluate its safety and efficacy in humans.
合成法
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide can be synthesized through a multistep process involving the condensation of 2-naphthoic acid with 4-methoxy-2-nitroaniline, followed by reduction and amidation. The final product is obtained in high yield and purity, making it suitable for further research.
科学的研究の応用
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, this compound has been found to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and chemokines. In neurological research, this compound has been shown to improve cognitive function and memory retention in animal models.
特性
IUPAC Name |
3-methoxy-N-(4-methoxy-2-nitrophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-14-7-8-16(17(11-14)21(23)24)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZBPEPYLDMCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[(2Z)-2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetic acid](/img/structure/B2782110.png)
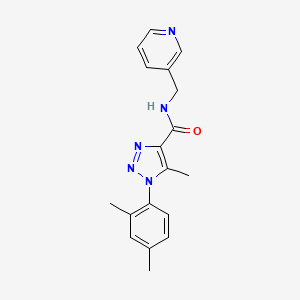
![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2782113.png)
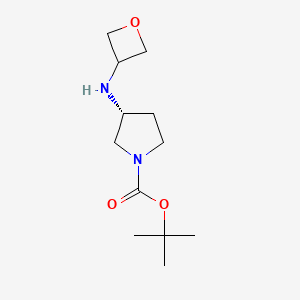
![Methyl 5-ethyl-7-(3-methoxyphenyl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2782116.png)
![1-(2-fluorobenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2782117.png)
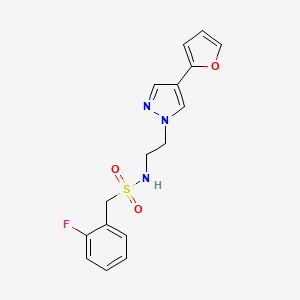
![5-Ethyl-2-[4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B2782119.png)
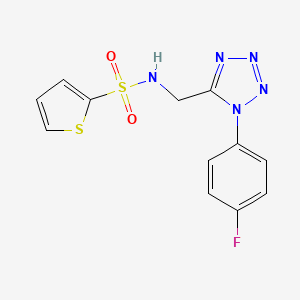


![N-[Cyclopropyl(pyridin-3-yl)methyl]prop-2-enamide](/img/structure/B2782127.png)

![ethyl 2-[3-(4-methylstyryl)-6-oxo-1(6H)-pyridazinyl]acetate](/img/structure/B2782131.png)